molecular formula C19H18O2S B12618587 2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan CAS No. 941270-43-5

2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan

Cat. No.: B12618587
CAS No.: 941270-43-5
M. Wt: 310.4 g/mol
InChI Key: LUUJDLCZMHJXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan is an organic compound with the molecular formula C19H18O2S and a molecular weight of 310.41 g/mol . This compound is characterized by the presence of a furan ring substituted with methoxy, phenylsulfanylmethyl, and M-tolyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxy, phenylsulfanylmethyl, and M-tolyl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide in the presence of a base like potassium carbonate.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan is unique due to its specific combination of substituents and the presence of a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

941270-43-5

Molecular Formula

C19H18O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-methoxy-3-(3-methylphenyl)-5-(phenylsulfanylmethyl)furan

InChI

InChI=1S/C19H18O2S/c1-14-7-6-8-15(11-14)18-12-16(21-19(18)20-2)13-22-17-9-4-3-5-10-17/h3-12H,13H2,1-2H3

InChI Key

LUUJDLCZMHJXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC(=C2)CSC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.